molecular formula C23H45N3O11S B8106200 Azido-PEG3-Sulfone-PEG4-Boc

Azido-PEG3-Sulfone-PEG4-Boc

Cat. No.: B8106200
M. Wt: 571.7 g/mol
InChI Key: MSDYLVAJNIFYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-Sulfone-PEG4-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-Sulfone-PEG4-Boc is synthesized through a series of chemical reactions involving polyethylene glycol derivatives. The synthesis typically involves the following steps:

    PEGylation: Polyethylene glycol chains are attached to a sulfone group.

    Azidation: An azide group is introduced to the PEGylated sulfone.

    Boc Protection: The compound is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. For example, the azidation step may require the use of sodium azide in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Sulfone-PEG4-Boc undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Azido-PEG3-Sulfone-PEG4-Boc has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG3-Sulfone-PEG4-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for click chemistry reactions, enabling the attachment of various ligands to the PEG backbone. These ligands can bind to E3 ubiquitin ligases and target proteins, bringing them into proximity and facilitating ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-Sulfone-PEG4-Boc is unique due to its specific combination of azide, sulfone, and Boc-protected PEG units, making it highly versatile for click chemistry and PROTAC synthesis. Its ability to undergo both CuAAc and SPAAC reactions provides flexibility in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O11S/c1-23(2,3)37-22(27)4-6-30-8-10-32-12-13-34-15-17-36-19-21-38(28,29)20-18-35-16-14-33-11-9-31-7-5-25-26-24/h4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYLVAJNIFYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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